![molecular formula C23H31N3O3S B2774255 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946241-59-4](/img/structure/B2774255.png)
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Description
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, also known as EPPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPB is a sulfonamide derivative that has been synthesized using a unique method and has shown promising results in various scientific research studies.
Scientific Research Applications
Pharmacokinetics and Bioavailability Improvement
Research has been conducted on the pharmacokinetics and oral bioavailability of similar benzenesulfonamide derivatives, focusing on systemic clearance, oral absorption, and hepatic first-pass metabolism. For instance, efforts to increase oral bioavailability through prodrug evaluation revealed challenges in achieving effective conversion rates, highlighting the complexity of optimizing drug properties for enhanced therapeutic efficacy (Stearns et al., 2002).
Structural Characterization and Synthesis
Synthesis and structural characterization studies have been pivotal in developing novel compounds with potential as therapeutic agents. For example, the synthesis of methylbenzenesulfonamide CCR5 antagonists has shown promise in targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015). Moreover, the creation of zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents has been explored for photocatalytic applications and photodynamic therapy (Gülen Atiye Öncül et al., 2021).
Molecular and Supramolecular Structures
The detailed examination of molecular and supramolecular structures of benzenesulfonamide derivatives has provided insights into their potential for metal coordination. This includes understanding torsion angles, hydrogen bonding, and intermolecular π-π stacking, which are critical for designing ligands with specific properties (Danielle L Jacobs et al., 2013).
Anticancer and Antimicrobial Applications
Molecular docking studies have identified certain benzenesulfonamide derivatives as potential anti-breast cancer agents, demonstrating better efficacy than standard drugs in preclinical models (Praveen Kumar et al., 2021). Furthermore, the synthesis of compounds with benzenesulfonamide moieties has been linked to antibacterial activity, offering new avenues for developing antimicrobial agents (V. L. Gein et al., 2015).
properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-3-29-20-7-9-21(10-8-20)30(27,28)24-17-23(26-13-4-5-14-26)18-6-11-22-19(16-18)12-15-25(22)2/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHTWHLZLXZJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide |
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